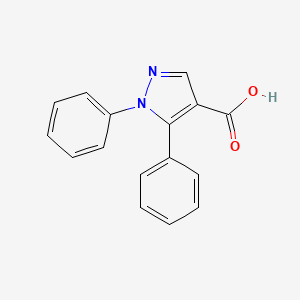

1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with giving the name "pyrazole" to this class of compounds in 1883. Shortly after, in 1889, Eduard Buchner achieved the first synthesis of pyrazole itself. A classic and fundamental method for synthesizing substituted pyrazoles, known as the Knorr pyrazole synthesis, was developed by reacting β-diketones with hydrazine (B178648) derivatives. This foundational reaction opened the doors for the creation of a vast array of pyrazole derivatives.

Over the decades, research into pyrazoles has evolved significantly. Initial studies focused on understanding the fundamental reactivity and properties of the pyrazole ring. As synthetic methodologies advanced, so did the ability to create more complex and functionally diverse pyrazole-containing molecules. The 20th and 21st centuries have witnessed an explosion in pyrazole research, driven by the discovery of their significant biological activities and applications in various scientific fields. Modern synthetic techniques, including multicomponent reactions and environmentally friendly catalytic methods, have further expanded the accessibility and diversity of pyrazole derivatives.

Importance of the Pyrazole Scaffold in Chemical and Biological Sciences

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The versatility of the pyrazole ring allows it to serve as a core structure for a multitude of compounds with a wide spectrum of biological activities.

The significance of the pyrazole scaffold is evident across several scientific disciplines:

Medicinal Chemistry: Pyrazole derivatives are renowned for their diverse pharmacological properties. They form the core of numerous drugs with anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. A notable example is Celecoxib (B62257), a potent anti-inflammatory drug. The ability of the pyrazole ring to be readily substituted allows for the fine-tuning of its biological activity, making it a valuable tool for drug design and development.

Agrochemicals: The biological activity of pyrazoles extends to agriculture. Several commercial pesticides, herbicides, and fungicides are based on the pyrazole structure, highlighting their importance in crop protection.

Materials Science: The unique electronic properties of the pyrazole ring have led to its incorporation into advanced materials. Pyrazole-containing polymers and dyes are being investigated for applications in electronics and photonics.

The broad utility of the pyrazole scaffold is summarized in the table below:

| Field of Application | Examples of Activities/Uses |

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Antiviral, Antidiabetic |

| Agrochemicals | Herbicides, Insecticides, Fungicides |

| Materials Science | Dyes, Polymers, Fluorescent substances |

Overview of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid in Pyrazole Research

Within the extensive family of pyrazole derivatives, this compound holds a significant position, primarily as a versatile synthetic intermediate. This compound, with the chemical formula C₁₆H₁₂N₂O₂, serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Research has demonstrated that this compound can be used to synthesize a variety of other compounds, including amides, esters, and fused heterocyclic systems. For instance, its acid chloride derivative is a key reactant in creating novel pyrazole-3-carboxamides and 3H-imidazo[4,5-b]pyridine derivatives. mdpi.com These subsequent molecules are then often screened for a range of biological activities.

While this compound is primarily valued as a precursor, its derivatives have shown promise in several areas of biological research. Studies have investigated compounds derived from it for their potential as antimicrobial agents. researchgate.net Furthermore, it serves as a precursor for synthesizing compounds that have been explored for the treatment of diseases caused by protozoan parasites, such as Leishmania and Plasmodium species. evitachem.com The general synthetic utility of this compound is highlighted by its use in creating a diverse library of pyrazole derivatives for further investigation. researchgate.net

The physical and chemical properties of this compound are presented in the table below:

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| CAS Number | 98700-53-9 |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHUVOWHZCRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396616 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98700-53-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid

Synthesis of Ester Derivatives of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Analogues

The esterification of pyrazole-4-carboxylic acids is a fundamental transformation for creating a diverse range of derivatives. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a commonly employed method. masterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com

For instance, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be decarboxylated to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. researchgate.net Furthermore, the acid chloride of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be reacted with various alcohols to produce the corresponding ester derivatives. researchgate.net A general process for the manufacture of esters of 1-H-pyrazole-4-carboxylic acids involves the reaction of a compound of the formula R1-C(O)-CH=C(OR4)-R3 with a hydrazine (B178648) of the formula R2NHNH2 in the presence of an organic solvent. google.com

A study on the synthesis of pyrazole-5-carboxylates utilized a one-pot procedure involving the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov This method, employing DBU as a base in acetonitrile, resulted in good yields and high regioselectivity. nih.gov Another approach involves the alkylation of ethyl esters of 4-pyrazolecarboxylic acid with α,ω-dibromoalkanes in a superbasic KOH-DMSO system, leading to high yields of the corresponding diethyl dicarboxylates. nih.gov

The following table summarizes representative examples of synthesized ester derivatives of pyrazole (B372694) carboxylic acids:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester | Heat | Ethyl 1,5-diphenylpyrazole-4-carboxylate | Not specified | researchgate.net |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarbonyl dichloride | Various alcohols | Corresponding ester derivatives | Not specified | researchgate.net |

| Ethyl diazoacetate and α-methylene carbonyl compounds | DBU, acetonitrile | Pyrazole-5-carboxylates | Good | nih.gov |

| Ethyl esters of 4-pyrazolecarboxylic acid | α,ω-dibromoalkanes, KOH-DMSO | Diethyl dicarboxylates | High | nih.gov |

Amide and Carboxamide Derivative Synthesis

The synthesis of amide and carboxamide derivatives of this compound and its analogues is a widely explored area, primarily due to the biological significance of the amide bond. A common route to these derivatives involves the acylation of various amines with the corresponding pyrazole-4-carbonyl chloride. mdpi.com

For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized by acylating substituted anilines with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. mdpi.com Similarly, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) were prepared from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride. tandfonline.com

The direct coupling of the carboxylic acid with an amine using a coupling agent is another effective method. N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides were synthesized from 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. rsc.org

The following table provides examples of synthesized amide and carboxamide derivatives:

| Pyrazole Carboxylic Acid/Chloride | Amine/Nucleophile | Product | Yield (%) | Reference(s) |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Substituted anilines | N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Moderate to excellent | mdpi.com |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | Not specified | tandfonline.com |

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 66% | rsc.org |

| 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | N-nucleophiles | Corresponding amide derivatives | Not specified | researchgate.netresearchgate.net |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | Aromatic diamines | 1H-pyrazole-3-carboxamides | Not specified | researchgate.net |

Conversion to Nitrile Derivatives

The conversion of the carboxylic acid group of this compound into a nitrile functionality opens up further avenues for chemical modifications. A common method for this transformation is the dehydration of the corresponding primary amide. For instance, the nitrile derivative of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid was obtained by dehydrating the corresponding amide in a mixture of thionyl chloride (SOCl2) and dimethylformamide (DMF). researchgate.net

A direct conversion of carboxylic acids to nitriles can also be achieved through various chemical and chemoenzymatic methods. nih.govsemanticscholar.org One chemoenzymatic route involves a three-step cascade starting with the reduction of the carboxylic acid to an aldehyde, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile. nih.gov

The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles has been achieved through a one-pot, multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine (B124118) using various catalysts. nih.govresearchgate.net

The table below highlights some synthetic routes to pyrazole-4-carbonitriles:

| Starting Material | Reagent(s)/Catalyst | Product | Yield (%) | Reference(s) |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxamide | SOCl2, DMF | 1,5-Diphenyl-1H-pyrazole-3,4-dicarbonitrile | Not specified | researchgate.net |

| Substituted benzaldehydes, malononitrile, phenylhydrazine | LDH@PTRMS@DCMBA@CuI nano catalyst | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | 85-93% | nih.gov |

| Substituted benzaldehydes, malononitrile, phenylhydrazine | Alumina–silica-supported MnO2 | 5-Amino-1H-pyrazole-4-carbonitrile derivatives | High | researchgate.net |

| (Ethoxymethylene)malononitrile and aryl hydrazines | Ethanol | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Not specified | researchgate.net |

Acid Chloride Intermediates in Functionalization

The conversion of this compound to its corresponding acid chloride is a crucial step for enhancing its reactivity towards nucleophilic substitution. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. tubitak.gov.trchemicalbook.com The resulting 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles.

For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride, which then serves as a precursor for the synthesis of various amide and ester derivatives. tandfonline.comresearchgate.nettubitak.gov.tr Similarly, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid is converted to its diacid chloride to facilitate the synthesis of polyesters and polyamides. researchgate.net

The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) has been studied both experimentally and theoretically, leading to the formation of either a carboxamide or a 3H-imidazo[4,5-b]pyridine derivative depending on the reaction conditions. nih.govnih.gov

Reactions with Diverse Nucleophiles

The activated 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride serves as a versatile electrophile for reactions with a variety of nucleophiles, leading to the formation of a broad spectrum of derivatives.

The reaction of 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride and its analogues with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding amides. Aromatic diamines have also been used as nucleophiles, reacting with the acid chloride to form 1H-pyrazole-3-carboxamides. researchgate.net The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine can lead to a simple carboxamide or a cyclized product, depending on the reaction conditions. nih.govnih.gov

The reactivity of pyrazole-3-carbonyl chlorides extends to reactions with hydroxylamines and carbazates. The reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamine (B1172632) and carbazate (B1233558) derivatives has been reported to yield N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N'-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides in good yields. tubitak.gov.tr

The following table summarizes the reactions of a pyrazole acid chloride with various nucleophiles:

| Pyrazole Acid Chloride | Nucleophile | Product Type | Yield (%) | Reference(s) |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | Aromatic diamines | 1H-pyrazole-3-carboxamides | Not specified | researchgate.net |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | 2,3-Diaminopyridine | 1H-pyrazole-3-carboxamide or 3H-imidazo[4,5-b]pyridine derivative | 69% (carboxamide) | nih.govnih.gov |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | Hydroxylamine derivatives | N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and -carboxylates | 65-90% | tubitak.gov.tr |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | Carbazate derivatives | 4-Benzoyl-N'-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides | 65-90% | tubitak.gov.tr |

Hydrazides

The conversion of the carboxylic acid moiety into a hydrazide represents a key synthetic transformation, opening pathways to a multitude of further derivatizations. The synthesis of 1,5-diphenyl-1H-pyrazole-4-carbohydrazide is typically achieved through a two-step process. The initial step involves the activation of the carboxylic acid, commonly by converting it into a more reactive intermediate such as an acid chloride or an ester.

The acid chloride can be prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the resulting acid chloride is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield the desired carbohydrazide. This method is efficient for producing N,N-disubstituted carbohydrazides by using corresponding substituted hydrazines. researchgate.net

Alternatively, the carboxylic acid can be esterified, for example, to its methyl or ethyl ester, and then treated with hydrazine hydrate, often under reflux conditions, to furnish the hydrazide. This pathway is also effective and is employed in the synthesis of various pyrazole-based hydrazides. ijpcbs.com The resulting 1,5-diphenyl-1H-pyrazole-4-carbohydrazide is a stable intermediate, valuable for constructing more complex molecules, such as Schiff bases, thiazolidinones, and other heterocyclic systems.

Grignard Reagents

The reaction of this compound and its ester derivatives with Grignard reagents (R-MgX) provides a direct method for introducing alkyl or aryl groups and creating new carbon-carbon bonds. The reactivity depends on the nature of the pyrazole substrate and the Grignard reagent used.

When the ethyl ester of a pyrazole carboxylic acid is treated with an excess of a Grignard reagent like methylmagnesium chloride, the reaction typically proceeds via nucleophilic acyl substitution followed by addition to the resulting ketone. This leads to the formation of a tertiary alcohol, such as a 2-(pyrazol-4-yl)propan-2-ol derivative. This transformation is based on the known reactivity of ester functional groups with organomagnesium compounds.

Interestingly, under certain conditions, intramolecular reactions can occur. For instance, derivatives of pyrazole-3-carboxylic acid have been shown to yield furo[3,4-c]pyrazol-6-one structures upon reaction with Grignard reagents, indicating a more complex reaction pathway involving cyclization.

| Starting Material Derivative | Grignard Reagent | Major Product Type | Reference |

| Pyrazole-4-carboxylic acid ester | Methylmagnesium chloride | Tertiary alcohol (e.g., 3-(1-hydroxy-1-methylethyl)pyrazole) | |

| Pyrazole-3-carboxylic acid ester | Methylmagnesium chloride | Furo[3,4-c]pyrazol-6-one |

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole ring, intramolecular or intermolecular cyclization reactions can be initiated to construct bicyclic and polycyclic structures, significantly expanding the chemical diversity and potential applications of the core molecule.

Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of the pyrazolo[3,4-d]pyridazine ring system from a pyrazole-4-carboxylic acid requires the presence of a second functional group at an adjacent position (C3 or C5) on the pyrazole ring. Since the C5 position is substituted with a phenyl group, functionalization must occur at the C3 position.

A viable synthetic route involves a multi-step approach. First, the carboxylic acid at the C4 position is protected, typically as an ethyl ester. Next, a formyl group is introduced at the C3 position using a Vilsmeier-Haack reaction (POCl₃/DMF). scispace.comdegres.eursc.orgresearchgate.net This reaction is a well-established method for the formylation of electron-rich heterocyclic systems like N-substituted pyrazoles. beilstein-journals.org

The resulting ethyl 3-formyl-1,5-diphenyl-1H-pyrazole-4-carboxylate serves as a 1,3-dicarbonyl equivalent. This intermediate can then undergo a cyclocondensation reaction with hydrazine hydrate. researchgate.netumich.edu The hydrazine molecule reacts with both the formyl and the ester functionalities to form the fused six-membered pyridazine (B1198779) ring, yielding a 1,5-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivative. nih.gov This strategy highlights the utility of sequential functionalization and cyclization in building complex heterocyclic architectures.

Imidazo[4,5-b]pyridine Derivatives

The this compound can be directly utilized to construct fused imidazo[4,5-b]pyridine systems. This synthesis is typically achieved through the Phillips cyclization, a well-known method for forming the imidazole (B134444) ring of this fused system.

In this reaction, this compound is condensed with a diaminopyridine, such as 2,3-diaminopyridine or 3,4-diaminopyridine. The reaction is generally carried out at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclodehydration process. The condensation results in the formation of a 2-substituted imidazo[4,5-b]pyridine, where the substituent at the 2-position is the 1,5-diphenyl-1H-pyrazol-4-yl moiety. The resulting compounds merge the structural features of both pyrazole and imidazopyridine, two pharmacologically significant heterocycles. encyclopedia.pub

Furo-pyrazolone Architectures

The formation of fused furo-pyrazolone systems from pyrazole carboxylic acid derivatives can be an outcome of their reactions with organometallic reagents. Specifically, the reaction of certain pyrazole-3-carboxylic acid derivatives with Grignard reagents has been reported to yield 2-aryl-4-methyl-3,4-diphenyl-2,4-dihydro-6H-furo[3,4-c]pyrazol-6-ones.

This transformation involves a complex sequence where the Grignard reagent interacts with the ester group, followed by an intramolecular cyclization involving the benzoyl group present at the C4 position of the starting material. The reaction leads to the formation of a fused five-membered furanone ring onto the pyrazole core, creating a rigid, bicyclic furo-pyrazolone architecture. While this specific reaction has been detailed for 3-carboxy-4-benzoyl pyrazoles, it illustrates a potential pathway for creating fused furanone rings from appropriately substituted this compound derivatives.

Halogenation and Other Substitutions for Structure-Activity Modulation

The biological activity of this compound can be significantly modulated by introducing various substituents, particularly halogens, onto the N1-phenyl and C5-phenyl rings. These modifications alter the molecule's electronic, steric, and lipophilic properties, which are critical for its interaction with biological targets. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

A notable example is the development of 1-phenylpyrazole-4-carboxylic acid derivatives as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. In these studies, substitutions on the N1-phenyl ring were systematically explored. It was found that introducing groups like cyano (-CN) and bulky alkyl ethers (e.g., neopentyloxy) at the meta and para positions of the N1-phenyl ring led to highly potent inhibitors. For instance, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid was identified as a particularly potent compound.

Halogenation of the phenyl rings is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. For pyrazole-based inhibitors, the position and nature of the halogen can have a profound impact on activity. For example, in a series of pyrazole-based inhibitors for other targets, the introduction of halogens like fluorine, chlorine, or bromine on the phenyl rings was evaluated, showing that potency generally decreases as the halogen size increases, although exceptions exist. These findings underscore the importance of targeted substitutions for fine-tuning the pharmacological profile of the this compound scaffold.

| Base Scaffold | Substitution on Phenyl Ring(s) | Target | Effect on Activity | Reference |

| 1-Phenylpyrazole-4-carboxylic acid | 3-cyano-4-neopentyloxy on N1-phenyl | Xanthine Oxidase | Potent inhibition | |

| Pyrazolo[1,5-a]quinazoline | 3-fluoro on a phenyl substituent | mGlu2/mGlu3 | Increased potency compared to larger halogens | |

| Pyrazolo[1,5-a]quinazoline | 3-chloro on a phenyl substituent | mGlu2/mGlu3 | Moderate potency | |

| Pyrazolo[1,5-a]quinazoline | 3-bromo on a phenyl substituent | mGlu2/mGlu3 | Decreased potency | |

| 3,5-Diphenylpyrazole derivative | Halophenol at C3/C5 position | Meprin α and β | Potent inhibition |

Advanced Spectroscopic and Structural Elucidation of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the two phenyl substituents, and the carboxylic acid group.

The lone proton on the pyrazole ring (H-3) would appear as a singlet, typically in the downfield region of the spectrum, due to the deshielding effect of the aromatic heterocyclic system. Based on data from similar pyrazole structures, this signal is anticipated to be in the range of δ 8.0-8.6 ppm.

The protons of the two phenyl rings will present as complex multiplets in the aromatic region (approximately δ 7.2-7.8 ppm). The specific chemical shifts and splitting patterns would depend on the electronic environment and the rotational freedom of the phenyl groups at the N-1 and C-5 positions.

The carboxylic acid proton (-COOH) is characteristically broad and appears significantly downfield due to strong deshielding and hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration and is expected to be observed above δ 12.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | > 12.0 | Singlet (broad) |

| Pyrazole H-3 | 8.0 - 8.6 | Singlet |

| Phenyl H (N-1 and C-5) | 7.2 - 7.8 | Multiplet |

Note: The data in this table is illustrative and represents expected values for this compound based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the two phenyl rings.

The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The carbons of the pyrazole ring (C-3, C-4, and C-5) would appear in the aromatic region, with their specific shifts influenced by the phenyl substituents. The C-5 carbon, being attached to a phenyl group and adjacent to the carboxylic acid, would likely be found around δ 140-150 ppm, while C-3 would be in a similar region. The C-4 carbon, bearing the carboxylic acid group, would be expected around δ 110-120 ppm.

The carbons of the two phenyl rings would produce a series of signals in the typical aromatic range of δ 125-140 ppm. The number of signals would depend on the symmetry and rotation of the phenyl rings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Pyrazole C-5 | 140 - 150 |

| Pyrazole C-3 | 138 - 148 |

| Phenyl C (ipso, N-1 and C-5) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Pyrazole C-4 | 110 - 120 |

Note: The data in this table is illustrative and represents expected values for this compound based on the analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton signals, a two-dimensional Correlation Spectroscopy (COSY) experiment would be performed. This technique reveals correlations between protons that are coupled to each other. In the case of this compound, COSY would be crucial for assigning the protons within each of the phenyl rings by showing the connectivity between adjacent ortho, meta, and para protons. It would also confirm the absence of coupling for the singlet H-3 proton of the pyrazole ring and the carboxylic acid proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound would be expected to readily lose a proton from the carboxylic acid group to form the deprotonated molecule [M-H]⁻. Given the molecular formula C₁₆H₁₂N₂O₂, the molecular weight is 264.28 g/mol . Therefore, the ESI-MS spectrum in negative mode should show a prominent peak at a mass-to-charge ratio (m/z) of 263.27.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. For the [M-H]⁻ ion of this compound, the theoretical exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise mass measurement would allow for the unambiguous confirmation of the molecular formula C₁₆H₁₁N₂O₂⁻ for the deprotonated species, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, these techniques reveal key vibrational frequencies that correspond to specific bonds and functional moieties within the structure.

For pyrazole carboxylic acid derivatives, the IR spectra typically show a broad absorption band for the O–H stretching of the carboxylic acid group. For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, this bonded O–H stretching absorption is observed at 3419 cm⁻¹. uomphysics.net The C=O stretching vibration of the carboxylic acid is also a prominent feature, often appearing around 1712 cm⁻¹, with its exact position influenced by hydrogen bonding. uomphysics.net

The aromatic C-H stretching vibrations from the phenyl rings are generally observed in the region of 3100–3000 cm⁻¹. uomphysics.netekb.eg For example, derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde show aromatic C-H stretching at 3062-3125 cm⁻¹. ekb.eg The stretching and bending vibrations for the pyrazole ring C–C and C–N bonds typically appear in the fingerprint region, such as at 1531 cm⁻¹ for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. uomphysics.net

In derivatives where other functional groups are present, their characteristic absorption bands are also evident. For instance, the presence of a cyano (CN) group is identified by a sharp band around 2220 cm⁻¹. ekb.eg Amino (NH2) groups exhibit stretching vibrations in the range of 3489-3168 cm⁻¹. ekb.eg

The table below summarizes typical IR absorption bands for functional groups in this compound and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch (bonded) | ~3419 | uomphysics.net |

| Carboxylic Acid | C=O Stretch | ~1712 | uomphysics.net |

| Aromatic Ring | C-H Stretch | 3000-3125 | ekb.eg |

| Pyrazole Ring | C-C, C-N Stretch | ~1531 | uomphysics.net |

| Cyano Group | C≡N Stretch | ~2220 | ekb.eg |

| Amino Group | N-H Stretch | 3168-3489 | ekb.eg |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For derivatives of pyrazole carboxylic acids, this technique has been used to establish their crystal systems, space groups, and unit cell parameters. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P21/c. bohrium.comresearchgate.net Its unit cell parameters were determined to be a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. bohrium.comresearchgate.net

Another derivative, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, also crystallizes in a monoclinic system, with unit cell dimensions of a = 3.7937 (5) Å, b = 21.613 (3) Å, and c = 11.1580 (16) Å, with β = 92.170 (2)°. nih.govresearchgate.net The asymmetric unit of a related compound, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, was found to contain two independent molecules. nih.gov

The data obtained from single crystal X-ray diffraction allows for the precise determination of molecular geometry, including the planarity of the pyrazole ring and the torsion angles of the substituent groups. For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13 (3)° relative to the plane of the pyrazole ring. nih.govnih.gov

The table below presents crystallographic data for some derivatives of phenyl-pyrazole carboxylic acid.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P21/c | a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, β = 97.816(14)° | bohrium.comresearchgate.net |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Monoclinic | P2/n | a = 3.7937 (5) Å, b = 21.613 (3) Å, c = 11.1580 (16) Å, β = 92.170 (2)° | nih.govresearchgate.net |

| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | Triclinic | P-1 | a = 9.2015 (8) Å, b = 10.4638 (9) Å, c = 16.9332 (15) Å, α = 97.515 (2)°, β = 104.605 (2)°, γ = 104.578 (2)° | nih.gov |

The solid-state packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role, particularly in carboxylic acid derivatives. X-ray crystallography allows for the detailed analysis of these interactions.

In the crystal structure of pyrazole carboxylic acids, a common motif is the formation of centrosymmetric dimers through O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. uomphysics.netresearchgate.net For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, these intermolecular O–H···O hydrogen bonds link the molecules to form inverted dimers. uomphysics.net

The N···N distance in hydrogen-bonded frameworks of aromatic tetra-1H-pyrazole linkers has been measured to be in the range of 2.855 Å to 2.890 Å, which falls into the category of strong hydrogen bonds. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound and its derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions.

The UV-Vis spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, shows an absorption peak at 266 nm, which is attributed to n→π* transitions. bohrium.com Phenyl-substituted derivatives of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) exhibit a long-wavelength absorption band in the range of 340-400 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the pyrazole and phenyl rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound (C₁₆H₁₂N₂O₂), the calculated elemental composition is approximately C, 72.72%; H, 4.58%; N, 10.60%. alfa-chemistry.com Experimental values obtained for various derivatives are expected to be in close agreement with the calculated percentages, typically within a ±0.4% margin, to confirm the compound's purity and proposed structure.

For example, the elemental analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) was calculated as C, 65.34%; H, 4.98%; N, 13.85%. The found experimental values were C, 65.39%; H, 4.95%; N, 13.90%, which are in excellent agreement with the theoretical values. uomphysics.net Similarly, for a derivative with the formula C₂₄H₁₈N₂O, the calculated values were C, 82.26%; H, 5.18%; N, 7.99%, and the found values were C, 82.35%; H, 5.10%; N, 7.80%. ekb.eg

The table below shows a comparison of calculated and found elemental analysis data for a selection of pyrazole derivatives.

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

| C₁₁H₁₀N₂O₂ | C | 65.34 | 65.39 | uomphysics.net |

| H | 4.98 | 4.95 | uomphysics.net | |

| N | 13.85 | 13.90 | uomphysics.net | |

| C₂₄H₁₈N₂O | C | 82.26 | 82.35 | ekb.eg |

| H | 5.18 | 5.10 | ekb.eg | |

| N | 7.99 | 7.80 | ekb.eg | |

| C₂₂H₁₇N₃ | C | 81.71 | 81.75 | ekb.eg |

| H | 5.30 | 5.22 | ekb.eg | |

| N | 12.99 | 13.10 | ekb.eg | |

| C₂₂H₁₆N₈ | C | 67.34 | 67.40 | ekb.eg |

| H | 4.11 | 4.21 | ekb.eg | |

| N | 28.55 | 28.37 | ekb.eg |

Computational Chemistry and Theoretical Investigations of 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of pyrazole (B372694) derivatives, enabling the prediction of molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) has become a standard method for studying pyrazole derivatives due to its balance of accuracy and computational efficiency. jcsp.org.pknih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. jcsp.org.pkresearchgate.net For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analogue, revealed that the molecule adopts a planar conformation, where all its atoms lie in the same plane. nih.gov This planarity is a key factor influencing its electronic properties. nih.gov

These computational approaches have been successfully applied to various pyrazole-carboxamides and other derivatives to optimize their ground state geometries. jcsp.org.pknih.gov The calculations confirm the stability of the optimized structures by performing vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the functional and the basis set. A common and effective combination for pyrazole analogues is the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) paired with a Pople-style basis set, such as 6-31G(d) or 6-31G(d,p). jcsp.org.pknih.govresearchgate.netnih.gov These basis sets are known to provide reliable results for geometry optimization and electronic property calculations of organic molecules. jcsp.org.pknih.gov

For more precise results, larger basis sets like the triple-zeta basis set with polarization functions (e.g., TZ2P) can be employed. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized the B3LYP/TZ2P level of theory for its geometry optimization and subsequent calculations, demonstrating the importance of selecting appropriate theoretical models to achieve high accuracy. uomphysics.net The choice of the functional and basis set is a critical step that dictates the quality of the theoretical predictions.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of molecules. It focuses on the distribution and energy of electrons in different orbitals.

Frontier Molecular Orbital (FMO) theory centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The distribution and energies of these orbitals are key to predicting a molecule's reactivity and its participation in chemical reactions. libretexts.org

In studies of pyrazole derivatives, the HOMO is often located over the pyrazole and phenyl rings, while the LUMO's location can vary depending on the substituents. malayajournal.org For example, in some pyrimidine (B1678525) and pyrazole derivatives, the introduction of nitro groups leads to a significant localization of the LUMO on these electron-withdrawing groups, indicating a charge transfer character. researchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) processes that are vital for many of the molecule's properties. jcsp.org.pk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

Theoretical studies on pyrazole analogues have calculated these energy gaps to assess their stability. For instance, in a study of pyrazole-carboxamides, a smaller HOMO-LUMO gap in one of the analogues suggested it would have better electron delocalization characteristics. researchgate.net The energy gap is a valuable descriptor for predicting the electronic and optical properties of these compounds. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Analogue from Pyrazole-Carboxamides Study | B3LYP/6-31G* | Not specified | Not specified | Smaller gap implies better electron delocalization | researchgate.net |

Note: Specific energy values for all compounds are not always detailed in the source abstracts. The table reflects the available data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. nih.govmalayajournal.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. walisongo.ac.idchemrxiv.org

Typically, red or orange regions represent negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. nih.govmalayajournal.org These are often found around electronegative atoms like oxygen or nitrogen. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id

In the analysis of pyrazole derivatives, MEP maps have identified the amide and nitro groups as centers for electrophilic attacks. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map showed pronounced negative potential around the oxygen atoms of the carboxylic acid group, highlighting them as nucleophilic sites. nih.gov This analysis provides a clear, visual guide to the chemical reactivity of different parts of the molecule, aiding in the prediction of intermolecular interactions and reaction mechanisms. malayajournal.orgchemrxiv.org

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state architecture of molecular crystals, influencing properties such as stability, solubility, and polymorphism. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its analogues, computational methods provide profound insights into the non-covalent forces that govern their crystal packing. These forces primarily include hydrogen bonds, van der Waals forces, and π–π stacking interactions. The intricate interplay of these interactions dictates the three-dimensional arrangement of molecules in the crystal lattice.

The analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts. For analogous pyrazole structures, these plots typically show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant. For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, H···H contacts account for 41.5% of the Hirshfeld surface, while O···H/H···O contacts contribute 22.4%. nih.gov Similarly, for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, H···H contacts are also the major interaction type. connectjournals.com

These analyses highlight the critical role of hydrogen bonding in the crystal structures of pyrazole carboxylic acids. The carboxylic acid group typically forms strong, classic O—H···O hydrogen bonds, leading to the formation of centrosymmetric R²₂(8) dimeric motifs. cambridge.orgnih.gov Additionally, other weaker hydrogen bonds, such as C—H···O, C—H···N, and N—H···N, contribute to the formation of a stable, three-dimensional supramolecular network. cambridge.orgnih.govcsic.es The Hirshfeld analysis visually confirms these interactions as bright red spots on the dnorm surface, indicating close intermolecular contacts that are shorter than the van der Waals radii sum of the interacting atoms.

Molecular Dynamics Simulations (Potential for future research)

While static computational methods like DFT and Hirshfeld analysis provide valuable information about molecular structure and crystal packing, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound. eurasianjournals.com MD simulations could predict how the molecule and its potential complexes behave over time in a solvated, physiological environment, which is crucial for understanding its mechanism of action if considered for therapeutic applications.

Future research employing MD simulations could focus on several key areas. Firstly, simulations could elucidate the conformational flexibility of the molecule, identifying the most stable conformations in solution. Secondly, MD could be used to study the stability of the compound's interactions with biological targets, such as enzymes or receptors. By simulating the ligand-protein complex, researchers can calculate binding free energies, providing a more accurate prediction of binding affinity than static docking methods alone. eurasianjournals.com This approach would be invaluable for rational drug design, helping to optimize the structure of pyrazole derivatives to enhance their biological activity.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For pyrazole derivatives, theoretical studies, often employing Density Functional Theory (DFT), can elucidate the pathways of their synthesis. mdpi.com

The most common synthesis route for the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov Theoretical calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates. This allows for the determination of activation energies, which helps in predicting the reaction rate and understanding the factors that control the regioselectivity of the final product. globalresearchonline.net

Another significant pathway is the [3+2] cycloaddition reaction. mdpi.com Theoretical studies on these reactions can clarify whether the mechanism is concerted or stepwise and predict the preferred stereochemistry and regiochemistry of the resulting pyrazole ring. For example, Molecular Electron Density Theory (MEDT) studies have been used to analyze the [3+2] cycloaddition pathways in the formation of pyrazole systems, showing that while multiple pathways may be kinetically feasible, one is often strongly preferred, leading to high regioselectivity in the experimental outcome. nih.gov These computational investigations are vital for optimizing reaction conditions and designing novel, efficient synthetic routes to complex pyrazole derivatives.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These predictions help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For this compound and its analogues, several key parameters are evaluated to assess their drug-likeness. semanticscholar.orgjohnshopkins.edu

These compounds are often evaluated against established criteria such as Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov Computational models predict properties including intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. Studies on various pyrazole derivatives have shown that they generally exhibit good predicted oral bioavailability and adhere to Lipinski's rules, making them promising scaffolds for drug design. nih.govnih.gov

Table 1: Predicted Physicochemical and ADME Properties for Pyrazole Analogues

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five nih.gov |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule of Five nih.gov |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five nih.gov |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability nih.gov |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability semanticscholar.org |

| Blood-Brain Barrier (BBB) Permeation | Variable (Often low) | Determines potential for CNS activity semanticscholar.org |

| CYP450 Inhibition | Generally low | Low potential for drug-drug interactions nih.gov |

Computational Toxicology Assessments

Alongside efficacy and pharmacokinetics, assessing the potential toxicity of a compound is a critical step in the development of new therapeutic agents. Computational toxicology provides rapid, cost-effective screening to flag potential liabilities early in the discovery process. In silico models can predict various toxicity endpoints for this compound and its analogues. nih.gov

These models use structural fragments and physicochemical properties to predict the likelihood of adverse effects such as mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. For many pyrazole derivatives, in silico predictions suggest a low toxicity profile, indicating they are unlikely to be mutagenic or cause significant organ toxicity. nih.govnih.gov However, these predictions must always be confirmed through subsequent experimental assays.

Table 2: Predicted Toxicological Profile for Pyrazole Analogues

| Toxicity Endpoint | Predicted Result | Implication |

|---|---|---|

| AMES Mutagenicity | Low Probability / Negative | Unlikely to be mutagenic nih.gov |

| Carcinogenicity | Low Probability / Negative | Unlikely to be carcinogenic nih.gov |

| Hepatotoxicity | Low to Moderate Risk | Potential for liver toxicity should be monitored semanticscholar.org |

| Skin Sensitization | Low Probability | Unlikely to cause allergic skin reactions |

Pharmacological and Biological Activity Research on 1,5 Diphenyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid have demonstrated significant potential as antimicrobial agents. Researchers have explored their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. These studies are crucial in the search for new treatments to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy and Spectrum

Numerous studies have highlighted the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. The structural modifications of the pyrazole (B372694) core have led to the discovery of compounds with potent antibacterial activity.

One study reported the synthesis of new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives and their evaluation against various bacteria. The minimal inhibitory concentration (MIC) experiments showed that all tested compounds exhibited inhibitory effects on the growth of the microorganisms. Notably, one compound in the series demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another investigation into 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives revealed that a sulfamide (B24259) derivative was the most effective, showing activity against both types of bacteria. researchgate.net

Further research on pyrazole-thiazole hybrids containing a hydrazone moiety identified potent antimicrobial agents. These compounds showed significant antibacterial activity with MIC and minimum bactericidal concentration (MBC) values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with some compounds showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov The MIC values for some of these derivatives were found to be as low as 12.5 μg/ml. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Reference |

| Pyrazole-thiazole hybrids | S. aureus | 1.9 / 7.8 to 3.9 / 7.8 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | <1 (MBC) | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant S. aureus | 1 to 32 | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Tethered thiazolo-pyrazole derivatives | MRSA | 4 | nih.gov |

| Sulfamide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Gram-positive & Gram-negative bacteria | 32 | researchgate.net |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. These compounds have shown promise in combating various fungal pathogens.

A study on novel pyrazole carboxylic and dicarboxylic acid derivatives demonstrated their in vitro antifungal activity. nih.gov Another research effort focused on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against seven phytopathogenic fungi. Many of these compounds displayed moderate to excellent antifungal activities. mdpi.comresearchgate.net For instance, one derivative exhibited significant activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

The antifungal activity of selected pyrazole derivatives is presented in the table below.

| Compound/Derivative | Fungal Strain | Activity (EC50 in µg/mL) | Reference |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | 3.21 | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Cercospora petroselini | 10.29 | nih.gov |

Antimycobacterial Activity

The search for new drugs to treat tuberculosis has led to the investigation of pyrazole derivatives for their antimycobacterial activity. Several studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis.

Research on pyrazinoic acid esters, which share structural similarities with pyrazole carboxylic acids, revealed that several of these esters had substantially better in vitro activity than the first-line antituberculosis drug pyrazinamide (B1679903) against susceptible isolates of Mycobacterium tuberculosis. nih.gov These esters also showed activity against pyrazinamide-resistant isolates. nih.gov The minimal inhibitory concentrations (MICs) for these esters were lower than those for pyrazinamide at different pH levels. nih.gov Furthermore, these esters were active against Mycobacterium bovis and Mycobacterium kansasii, two species that are typically resistant to pyrazinamide. nih.gov

Anticancer and Antitumor Investigations

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. Extensive research has been conducted to evaluate their potential as anticancer and antitumor agents, focusing on their ability to inhibit cancer cell growth and induce programmed cell death.

Antiproliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. These studies have shown that modifications to the pyrazole structure can lead to potent cytotoxic activity.

For example, a series of novel indole (B1671886) derivatives linked to a pyrazole moiety displayed good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines. semanticscholar.org Two compounds from this series exhibited excellent anticancer inhibition against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were significantly lower than the standard reference drug, doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). semanticscholar.org

Another study on pyrazole derivatives containing a benzo[d]thiazole moiety found that one compound was particularly potent against triple-negative MDA-MB-231 breast cancer cells, non-triple-negative MCF-7 breast cancer cells, and two types of human hepatocarcinoma cell lines (HepG2 and SMMC-7721), with IC50 values of 2.41 µM, 2.23 µM, 3.75 µM, and 2.31 µM, respectively. nih.gov Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org

The antiproliferative activity of selected pyrazole derivatives is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 | 6.1 ± 1.9 | semanticscholar.org |

| 5-((1H-indol-3-yl)-methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 | 7.9 ± 1.9 | semanticscholar.org |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 | 2.41 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MCF-7 | 2.23 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | HepG2 | 3.75 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | SMMC-7721 | 2.31 | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | 3.9–35.5 | rsc.org |

Apoptosis Induction Mechanisms

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that this compound derivatives can trigger apoptosis in cancer cells through various molecular pathways.

One study investigated the effects of a series of pyrazole derivatives on a human triple-negative breast cancer cell line and found that the compounds induced apoptosis. nih.gov The mechanism of action was linked to the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Another study on novel pyrazole-indole hybrids demonstrated that the most potent anticancer compounds induced apoptosis in HepG2 cells, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. semanticscholar.org

Furthermore, research on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that several of these compounds activated pro-apoptotic proteins such as Bax and p53, in addition to caspase-3. rsc.org Some of these derivatives were also found to induce DNA damage, suggesting a genotoxic mechanism that can trigger apoptosis. rsc.org Molecular docking studies have suggested that these compounds can bind to and inhibit the anti-apoptotic protein Bcl-2, further promoting cell death. rsc.org

Anti-inflammatory and Analgesic Research

The pyrazole nucleus is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone. cu.edu.egnih.govmdpi.com Motivated by this, researchers have synthesized and evaluated various derivatives of this compound for their potential as anti-inflammatory and analgesic agents. cu.edu.eg

Studies have shown that substituting the pyrazole ring with at least one aryl moiety is often essential for observing these activities. cu.edu.eg In one study, a series of novel pyrazole derivatives were synthesized and tested in vivo for their anti-inflammatory and analgesic effects. cu.edu.eg The results indicated that some of the synthesized compounds demonstrated moderate to good activity when compared to reference drugs like ibuprofen (B1674241) and celecoxib. cu.edu.eg Specifically, compounds designated as 4a and 11b in the study showed considerable anti-inflammatory effects, achieving a 67% reduction in inflammation after 3 hours. cu.edu.eg Notably, these compounds also exhibited less potential for gastric ulceration than ibuprofen. cu.edu.eg The research also found a correlation where compounds with good anti-inflammatory activity generally also possessed good analgesic properties. cu.edu.eg

Another study synthesized 1-phenyl-1H-pyrazole derivatives, including carboxylic acids and their precursors. semanticscholar.org The compounds 10b , 11b , 18 , and 19 from this research demonstrated strong anti-inflammatory activity in rats. semanticscholar.org These same compounds, along with ester 8b , also showed significant analgesic effects in mice. semanticscholar.org

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

This table summarizes the observed biological activities of specific this compound derivatives as reported in research studies.

| Compound | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| Compound 4a | Anti-inflammatory | Significant activity, comparable to ibuprofen and celecoxib; 67% inflammation reduction after 3h. | cu.edu.eg |

| Compound 11b | Anti-inflammatory | Significant activity, comparable to ibuprofen and celecoxib; 67% inflammation reduction after 3h. | cu.edu.eg |

| Compound 10b | Anti-inflammatory | Strong activity observed in rats. | semanticscholar.org |

| Compound 11b | Analgesic | Appreciable activity observed in mice. | semanticscholar.org |

| Compound 18 | Anti-inflammatory | Strong activity observed in rats. | semanticscholar.org |

| Compound 19 | Analgesic | Appreciable activity observed in mice. | semanticscholar.org |

Antiviral Efficacy Studies

The structural versatility of pyrazole derivatives has also made them attractive candidates for antiviral drug discovery. Research has explored their efficacy against a range of viruses, including Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

Herpes Simplex Viruses (HSV-1 and HSV-2) are a major global health concern, and the rise of resistance to conventional drugs necessitates the search for new antiviral agents. nih.govmdpi.com A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro antiviral activity against HSV-1. researchgate.net Using a plaque-reduction assay with acyclovir (B1169) as the control, one compound in the series exhibited strong antiviral activity, with an IC₅₀ value of 0.02, which was comparable to the reference drug. researchgate.net

Further research into 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives also identified compounds with anti-HSV-1 activity. researchgate.net Compounds 2d , 3f , 3a , and 3c from this study demonstrated antiviral effects against HSV-1, with EC₅₀ values of 6.8 µM, 2.2 µM, 4.8 µM, and 0.52 µM respectively, without showing toxicity to the host Vero cells. researchgate.net

HCV infection is a leading cause of chronic liver disease worldwide. nih.gov Pyrazole derivatives have been investigated as potential inhibitors of HCV replication. One study reported on a new class of HCV inhibitors based on a pyrazolecarboxamide structure. nih.gov Several compounds from this series, including 6 , 7 , 8 , and 16 , were found to inhibit the subgenomic HCV replicon of genotype 1b with EC₅₀ values ranging from 5 to 8 µM. nih.gov These compounds showed even greater potency against the infectious Jc1 HCV genotype 2a. nih.gov Specifically, compound 6 had an EC₅₀ of 6.7 µM against genotype 1b and reduced the RNA copies of the infectious 2a clone by 82% at a 7 µM concentration. nih.gov

The reverse transcriptase (RT) enzyme is a critical target in HIV-1 therapy. nih.govnih.gov Its ribonuclease H (RNase H) function, which is essential for viral replication, remains an underexploited target for new drugs. nih.gov Researchers have developed a series of pyrrolyl–pyrazole carboxylic acids as novel RNase H inhibitors. nih.gov By moving away from a biologically unstable diketo acid (DKA) scaffold, these new derivatives showed promising results. nih.gov Among them, oxyphenylpyrrolyl–pyrazoles demonstrated inhibitory activities in the low micromolar to submicromolar range. nih.gov The most potent compound, 11b , emerged from this series. nih.gov These pyrazole carboxylic acid derivatives also showed favorable serum stability compared to their DKA counterparts. nih.gov

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

This table presents the antiviral efficacy of specific this compound derivatives against various viruses, detailing their inhibitory concentrations.

| Compound | Virus Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Unnamed Derivative | HSV-1 | IC₅₀ | 0.02 (unit not specified) | researchgate.net |

| Compound 2d | HSV-1 | EC₅₀ | 6.8 µM | researchgate.net |

| Compound 3f | HSV-1 | EC₅₀ | 2.2 µM | researchgate.net |

| Compound 6 | HCV (Genotype 1b) | EC₅₀ | 6.7 µM | nih.gov |

| Compound 7 | HCV (Genotype 1b) | EC₅₀ | 5-8 µM range | nih.gov |

| Compound 11b | HIV-1 RNase H | IC₅₀ | Low micromolar/submicromolar range | nih.gov |

Enzyme Inhibition Studies

Beyond their direct antimicrobial and anti-inflammatory effects, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in physiological processes, such as blood pressure regulation.

Angiotensin-I-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS) and a primary target for the treatment of hypertension. nih.govfrontiersin.org ACE inhibitors are first-line drugs for managing high blood pressure. mdpi.com While research into pyrazole derivatives as ACE inhibitors is an area of interest, specific studies focusing on this compound derivatives for ACE inhibition were not prominently available in the reviewed literature. The broader class of pyrazole-containing compounds continues to be explored for various enzyme inhibition activities, but targeted results for ACE inhibition by this specific scaffold require further investigation.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating mood disorders and neurodegenerative diseases like Parkinson's disease. mdpi.comfrontiersin.org Pyrazole and pyrazoline scaffolds have been extensively studied for designing human monoamine oxidase (hMAO) inhibitors. mdpi.com

Research into halogenated pyrazoline derivatives has revealed potent and selective inhibition of MAO-B. nih.gov The substitution of halogens on the phenyl ring at the C5 position of the pyrazoline core has been shown to be a key factor in this activity. nih.gov For instance, studies have demonstrated that the inhibitory potency against MAO-B increases in the order of fluorine > chlorine > bromine substitution. nih.gov One particularly potent compound, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited a high degree of selectivity for MAO-B, with kinetic studies identifying it as a reversible and competitive inhibitor. nih.gov

Similarly, studies on 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles have provided further insights. mdpi.com While some derivatives showed inhibitory activity against both MAO-A and MAO-B, others displayed a preference for the B isoform. mdpi.com For example, compound P8, which features an unsubstituted phenyl ring at position 5, was active against hMAO-B in the low micromolar range while showing no activity for hMAO-A. mdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| EH7 (Fluorine substituted) | 8.38 | 0.063 | 133.0 | nih.gov |

| EH6 (Chlorine substituted) | >10 | 0.179 | >55.8 | nih.gov |

| EH8 (Bromine substituted) | 4.31 | 0.252 | 17.1 | nih.gov |

| P8 | >100 | 2.29 | 43.67 | mdpi.com |

| P13 (ortho-chloro substituted) | 5.74 | 3.11 | 1.85 | mdpi.com |

Aurora-A Kinase Inhibition

Aurora kinases are essential regulators of cell division, and their abnormal expression is linked to chromosomal instability and cancer. nih.gov This has made them an attractive target for the development of anticancer agents. nih.govmdpi.com Recent research has focused on pyrazole-4-carboxamide analogues as potent kinase inhibitors. nih.gov

A study identified a specific pyrazole-4-carboxamide derivative, compound 6k, as a highly cytotoxic agent against HeLa and HepG2 cancer cell lines. nih.gov This compound demonstrated selective inhibition of both Aurora kinase A and Aurora kinase B, with IC₅₀ values in the nanomolar range. nih.gov Molecular investigations confirmed that its mechanism of action involves the inhibition of phosphorylated Thr288 (Aurora kinase A) and phosphorylated Histone H3 (Aurora kinase B). nih.gov This inhibition leads to an arrest of the cell cycle in the G2/M phase and an increase in abnormal mitosis. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 6k | Aurora Kinase A | 16.3 | nih.gov |

| Aurora Kinase B | 20.2 |

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition has become a focal point for the development of novel fungicides. nih.govnih.gov Pyrazole-carboxamides represent a significant class of SDH inhibitors. nih.gov

Research into N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives has led to the discovery of compounds with enhanced fungicidal activity. nih.gov One compound, 7s, was identified as having exceptionally high activity against porcine SDH, with an IC₅₀ value significantly lower than that of the commercial fungicide fluxapyroxad. nih.gov Another derivative, compound 7u, showed potent fungicidal activity against wheat powdery mildew in greenhouse experiments. nih.gov

Further studies on N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives also revealed highly efficient and broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov Compound B6 from this series was a selective inhibitor against Rhizoctonia solani, with an in vitro EC₅₀ value comparable to the commercial fungicide thifluzamide. nih.gov This compound was found to damage the mycelium morphology and significantly inhibit SDH enzyme activity. nih.gov

| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7s | Porcine SDH | IC₅₀ | 0.014 µM | nih.gov |

| 7u | Wheat Powdery Mildew | EC₅₀ | 0.633 mg/L | nih.gov |

| B6 | Rhizoctonia solani (in vitro) | EC₅₀ | 0.23 µg/mL | nih.gov |

| Thifluzamide (Reference) | Rhizoctonia solani (in vitro) | EC₅₀ | 0.20 µg/mL | nih.gov |

Neuroprotective Potential

Derivatives of the pyrazole scaffold have demonstrated significant neuroprotective activity in various preclinical models. nih.gov This potential is often linked to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders. mdpi.commdpi.com The inhibition of MAO-B can reduce the metabolism of dopamine, making it a valuable strategy in the management of Parkinson's disease. mdpi.com

In vitro assays using an N-methyl-D-aspartate (NMDA) toxicity model showed that certain 4,5-dihydro-1-H-pyrazole derivatives exhibit neuroprotective activity. nih.gov Another study on a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamides also reported neuroprotective effects. nih.gov The design of new pyrazole derivatives continues to be a promising avenue for developing lead compounds for the treatment of mood disorders and neurodegenerative diseases. mdpi.com

Antidiabetic Research

Pyrazole-containing compounds have emerged as a versatile scaffold in the design of agents for managing diabetes mellitus. researchgate.netnih.gov These derivatives have been shown to target several key pathways involved in glucose homeostasis. researchgate.net The mechanisms of action include the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, which are crucial for carbohydrate digestion and insulin (B600854) regulation. researchgate.netnih.gov

One study detailed the synthesis of pyrazole derivatives that showed potent in vitro inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug, Acarbose. nih.gov Another line of research identified a pyrazole derivative, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), as a highly effective DPP-4 inhibitor, with an IC₅₀ value significantly lower than the reference drug sitagliptin. researchgate.net Furthermore, some pyrazole derivatives act as competitive antagonists at the cannabinoid-1 (CB1) receptor, a mechanism also linked to antidiabetic effects. researchgate.net